3-Bromo-1-morpholinopropan-1-one
Description
Properties
IUPAC Name |
3-bromo-1-morpholin-4-ylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrNO2/c8-2-1-7(10)9-3-5-11-6-4-9/h1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQAWLDHLXFJWDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
324796-35-2 | |
| Record name | 3-bromo-1-morpholinopropan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Mechanistic Studies of 3 Bromo 1 Morpholinopropan 1 One
Nucleophilic Substitution Reactions at the Bromine Center
The primary reaction pathway for 3-Bromo-1-morpholinopropan-1-one involves the substitution of the bromide ion, a good leaving group, by various nucleophiles. The electrophilic nature of the carbon atom attached to the bromine makes it susceptible to attack by electron-rich species. The reaction generally proceeds via an S\textsubscript{N}2 mechanism, particularly with strong nucleophiles.
Studies on analogous β-halo amides suggest that the rate and outcome of the substitution are influenced by the nature of the nucleophile, the solvent, and the presence of any catalysts. For instance, reactions with amine nucleophiles can lead to the corresponding amino-substituted products. The general scheme for such a reaction is as follows:
Scheme 1: General Nucleophilic Substitution Reaction
Where Nu⁻ represents a nucleophile.
While specific kinetic data for this compound is not extensively documented in publicly available literature, comparisons with similar N-(3-halopropyl) amides indicate that the reaction rates are competitive. The presence of the morpholine (B109124) ring can influence the reactivity through steric and electronic effects.
Reactivity of the Carbonyl Functional Group
The amide carbonyl group in this compound is generally less reactive towards nucleophilic acyl substitution compared to ketones or esters. This reduced reactivity is due to the delocalization of the nitrogen lone pair electrons into the carbonyl group, which decreases the electrophilicity of the carbonyl carbon.
However, under harsh conditions, such as strong acid or base catalysis and elevated temperatures, hydrolysis of the amide bond can occur, yielding 3-bromopropanoic acid and morpholine.
Scheme 2: Hydrolysis of this compound
Acidic Hydrolysis:
Basic Hydrolysis:
The stability of the amide bond makes it a robust functional group under many reaction conditions, allowing for selective reactions at the bromine center.
Electrophilic and Radical Reaction Pathways
Direct electrophilic attack on the this compound molecule is generally not favored due to the electron-withdrawing nature of the carbonyl and bromo groups, which deactivates the molecule towards electrophiles.
Radical reactions, while less common, could potentially be initiated at the C-Br bond under specific conditions, such as using radical initiators like AIBN or under photochemical conditions. However, specific studies detailing such pathways for this particular compound are scarce. The primary focus of its reactivity remains centered on its behavior as an electrophile in nucleophilic substitution and elimination reactions.
Elimination Reactions and Olefin Formation
A significant and well-documented reaction pathway for this compound is the elimination of hydrogen bromide (HBr) to form N-acryloylmorpholine. This reaction is typically promoted by a base.
Scheme 3: Elimination Reaction to form N-Acryloylmorpholine
This elimination reaction is a crucial synthetic route for the production of N-acryloylmorpholine, a valuable monomer used in the synthesis of various polymers. The reaction proceeds via an E2 mechanism, where the base abstracts a proton from the carbon alpha to the carbonyl group, leading to the formation of a double bond and the expulsion of the bromide ion.
The choice of base and reaction conditions can significantly influence the yield and purity of the resulting N-acryloylmorpholine. Common bases used for this transformation include tertiary amines like triethylamine (B128534) or stronger bases like potassium tert-butoxide, depending on the desired reaction rate and conditions.
Rearrangement Reactions and Isomerization Processes
Currently, there is no significant evidence in the reviewed literature to suggest that this compound undergoes major rearrangement or isomerization processes under standard reaction conditions. The carbon skeleton is generally stable, and the primary reactive sites are well-defined at the C-Br bond and the α-carbon.
Reaction Kinetics and Computational Mechanistic Investigations
Detailed kinetic studies and computational mechanistic investigations specifically for this compound are not widely available. However, studies on related β-halo amides and N-acryloylmorpholine provide insights into the probable reaction dynamics.
Computational models of similar systems can be used to predict transition state energies for both the S\textsubscript{N}2 and E2 pathways. These models would likely show that the activation energy for the elimination reaction is competitive with, and in many cases lower than, that for nucleophilic substitution, especially with sterically hindered bases.
The following table summarizes the key reactive sites and expected products for the primary reaction types of this compound.
| Reaction Type | Reactive Site(s) | Reagents/Conditions | Major Product(s) |
| Nucleophilic Substitution (S\textsubscript{N}2) | Carbon bearing Bromine | Strong Nucleophiles (e.g., RNH₂, RS⁻) | Substituted propan-1-one |
| Amide Hydrolysis | Carbonyl Carbon | Strong Acid (H₃O⁺) or Base (OH⁻), Heat | 3-Bromopropanoic acid, Morpholine |
| Elimination (E2) | α-Carbon, β-Carbon | Base (e.g., Triethylamine) | N-Acryloylmorpholine |
Further experimental and computational research would be invaluable in providing a more quantitative understanding of the reactivity of this versatile chemical compound.
Advanced Spectroscopic and Analytical Characterization in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Bromo-1-morpholinopropan-1-one (C₇H₁₂BrNO₂), both ¹H and ¹³C NMR would provide definitive structural confirmation.
In the ¹H NMR spectrum , the twelve protons of the molecule would be expected to resolve into distinct signals. The morpholine (B109124) ring protons typically appear as two multiplets due to the different chemical environments of the methylene (B1212753) groups adjacent to the oxygen and nitrogen atoms. The protons on the carbons next to the oxygen (H-5' and H-6') would be expected around 3.6-3.8 ppm, while the protons on the carbons adjacent to the amide nitrogen (H-2' and H-3') would also be in a similar region, likely around 3.4-3.7 ppm. chemicalbook.com The propanoyl chain would exhibit two triplet signals. The methylene group adjacent to the carbonyl (C2-H), being deshielded, would likely appear further downfield, around 2.8-3.2 ppm. The methylene group attached to the bromine atom (C3-H) would be expected at approximately 3.5-3.9 ppm due to the deshielding effect of the halogen.
The ¹³C NMR spectrum would show six distinct carbon signals, as the two pairs of carbons in the morpholine ring are chemically equivalent. The carbonyl carbon (C1) would be the most deshielded, appearing significantly downfield in the range of 168-172 ppm. nih.gov The carbons of the morpholine ring would be expected at approximately 42-47 ppm for the carbons adjacent to the nitrogen and 66-68 ppm for the carbons adjacent to the oxygen. chemicalbook.com The methylene carbon attached to the bromine (C3) would appear around 28-33 ppm, while the methylene carbon alpha to the carbonyl group (C2) would be found in the 35-40 ppm region.
Expected ¹H NMR Chemical Shifts for this compound
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| C2-H₂ (CH₂CO) | 2.8 - 3.2 | Triplet |
| C3-H₂ (CH₂Br) | 3.5 - 3.9 | Triplet |
| H-2', H-3' (CH₂N) | 3.4 - 3.7 | Multiplet |
Expected ¹³C NMR Chemical Shifts for this compound
| Carbon | Expected Chemical Shift (ppm) |
|---|---|
| C1 (C=O) | 168 - 172 |
| C2 (CH₂CO) | 35 - 40 |
| C3 (CH₂Br) | 28 - 33 |
| C-2', C-3' (CH₂N) | 42 - 47 |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis
Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are essential for identifying the functional groups present in a molecule.
In the FTIR spectrum of this compound, the most prominent and diagnostic absorption band would be the strong C=O stretching vibration of the tertiary amide, expected in the region of 1630-1680 cm⁻¹. nih.gov The C-N stretching vibration of the amide would likely be observed around 1200-1300 cm⁻¹. The C-O-C stretching of the morpholine ether linkage would give rise to a strong, characteristic band, typically around 1115 cm⁻¹. chemicalbook.com The C-Br stretching vibration would be found in the fingerprint region, usually between 500 and 750 cm⁻¹. docbrown.info The C-H stretching vibrations of the methylene groups would appear just below 3000 cm⁻¹.
The Raman spectrum would complement the FTIR data. While the polar C=O group would show a weak signal, the less polar C-C and C-H bonds would exhibit stronger Raman scattering. This can be particularly useful for analyzing the skeletal vibrations of the molecule.
Expected FTIR Absorption Frequencies for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C-H Stretch (Alkyl) | 2850 - 2960 | Medium-Strong |
| C=O Stretch (Amide) | 1630 - 1680 | Strong |
| C-N Stretch (Amide) | 1200 - 1300 | Medium |
| C-O-C Stretch (Ether) | 1110 - 1120 | Strong |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns. For this compound, the molecular weight is 222.082 g/mol . matrix-fine-chemicals.com
In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 221 and 223 with a characteristic ~1:1 intensity ratio, which is indicative of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).
Common fragmentation pathways would likely involve the cleavage of the bonds alpha to the carbonyl group and the morpholine ring. A significant fragment would be the morpholiniumyl-methanone cation, [O(CH₂CH₂)₂NCO]⁺, at m/z 114. Another prominent fragmentation would be the loss of the bromine atom, leading to a fragment at m/z 142. The base peak could potentially be the propyl cation fragment or a fragment resulting from the cleavage of the morpholine ring itself, such as the loss of ethylene (B1197577) oxide.
Expected Key Fragments in the Mass Spectrum of this compound
| m/z Value | Possible Fragment Identity |
|---|---|
| 221/223 | [C₇H₁₂BrNO₂]⁺ (Molecular Ion) |
| 142 | [M - Br]⁺ |
| 114 | [O(CH₂CH₂)₂NCO]⁺ |
X-ray Crystallography for Solid-State Structural Determination
Should this compound be a crystalline solid at room temperature, single-crystal X-ray crystallography could provide an unambiguous determination of its three-dimensional structure. This technique would yield precise bond lengths, bond angles, and conformational details of the molecule in the solid state. It would confirm the chair conformation of the morpholine ring and the specific geometry of the propanoyl amide side chain. Furthermore, the analysis of the crystal packing would reveal any intermolecular interactions, such as hydrogen bonds or dipole-dipole interactions, that govern the solid-state architecture.
Chromatographic Techniques for Purity Assessment and Isolation in Research
Chromatographic methods are indispensable for assessing the purity of this compound and for its isolation from reaction mixtures.
Thin-Layer Chromatography (TLC) would be employed for rapid reaction monitoring and preliminary purity checks. The polarity of the compound suggests that a mobile phase consisting of a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) would be effective on a silica (B1680970) gel stationary phase.
High-Performance Liquid Chromatography (HPLC) would offer a more quantitative assessment of purity. A reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and water or methanol (B129727) and water, likely with a gradient elution, would be suitable for separating the compound from any impurities. A UV detector would be appropriate, given the presence of the carbonyl chromophore.
Gas Chromatography (GC) could also be used, provided the compound is thermally stable and sufficiently volatile. A polar capillary column would be necessary to achieve good separation.
Advanced Hyphenated Techniques for Reaction Monitoring
For detailed analysis, especially during synthesis, hyphenated techniques are invaluable.
Liquid Chromatography-Mass Spectrometry (LC-MS) would be the premier tool for monitoring the synthesis of this compound. It allows for the separation of the product from starting materials and by-products by LC, with subsequent confirmation of their identity by MS based on their mass-to-charge ratio. This provides real-time, unambiguous confirmation of reaction progress and product formation.
Gas Chromatography-Mass Spectrometry (GC-MS) could serve a similar purpose if the compound and its precursors are amenable to GC analysis. It would provide separation and mass-based identification of all volatile components in the reaction mixture. nist.gov
These advanced analytical methods, when applied in concert, would provide a comprehensive and unequivocal characterization of this compound, confirming its structure, purity, and molecular properties, which is essential for its application in further research and development.
Theoretical and Computational Investigations of 3 Bromo 1 Morpholinopropan 1 One
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic structure of 3-Bromo-1-morpholinopropan-1-one. These calculations, based on the principles of quantum mechanics, provide a detailed picture of the electron distribution and energy levels within the molecule. Ab-initio and semi-empirical methods are the primary tools used for these investigations.
Ab-initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, solve the Schrödinger equation without empirical parameters, offering high accuracy. For this compound, these calculations can elucidate properties like electron density, dipole moment, and molecular orbital energies. The presence of the bromine atom, with its relatively large electron cloud, and the electronegative oxygen and nitrogen atoms in the morpholine (B109124) ring significantly influences the electronic landscape of the molecule.
Semi-empirical methods, while less accurate, are computationally less expensive and can be used for larger systems or for preliminary calculations. These methods use parameters derived from experimental data to simplify the calculations.
The electronic structure data obtained from these calculations are crucial for understanding the molecule's stability, reactivity, and spectroscopic properties. For instance, the calculated molecular orbital energies can predict the most likely sites for nucleophilic or electrophilic attack.
Table 1: Calculated Electronic Properties of this compound
| Property | Value |
| Dipole Moment | Value |
| Total Energy | Value |
| Electron Affinity | Value |
| Ionization Potential | Value |
Note: The values in this table are illustrative and would be determined through specific quantum chemical calculations.
Density Functional Theory (DFT) for Geometry Optimization and Energy Profiles
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. researchgate.net It is particularly effective for geometry optimization and for calculating the energy profiles of chemical reactions. DFT methods, such as B3LYP and CAM-B3LYP, combined with appropriate basis sets like 6-311++G(d,p), are commonly used for these purposes. researchgate.net
For this compound, DFT calculations can determine the most stable three-dimensional arrangement of its atoms, known as the optimized geometry. This involves finding the minimum energy conformation by calculating the forces on each atom and adjusting their positions until the net force is zero. The resulting optimized geometry provides precise information on bond lengths, bond angles, and dihedral angles.
Furthermore, DFT can be used to map out the potential energy surface of the molecule, which is essential for studying reaction mechanisms and conformational changes. By calculating the energy of the molecule at various geometries, one can identify transition states and intermediates, providing a detailed energy profile of a chemical process.
Table 2: Optimized Geometric Parameters of this compound (Illustrative)
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C-Br | Value | |
| C=O | Value | |
| C-N | Value | |
| O-C-C | Value | |
| C-N-C | Value |
Note: The values in this table are illustrative and would be obtained from DFT geometry optimization calculations.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy and spatial distribution of these orbitals determine the feasibility and stereochemistry of a reaction.
For this compound, FMO analysis can predict its reactivity towards nucleophiles and electrophiles. The HOMO, being the orbital from which the molecule is most likely to donate electrons, indicates the sites susceptible to electrophilic attack. Conversely, the LUMO, the orbital to which the molecule is most likely to accept electrons, points to the sites susceptible to nucleophilic attack. youtube.com
The energy gap between the HOMO and LUMO is a critical reactivity descriptor. A small HOMO-LUMO gap generally implies high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov Other reactivity descriptors, such as chemical potential, hardness, and softness, can also be derived from the HOMO and LUMO energies, providing further insights into the molecule's chemical behavior. nih.gov
Table 3: Frontier Molecular Orbital Properties and Reactivity Descriptors (Illustrative)
| Property | Value (eV) |
| HOMO Energy | Value |
| LUMO Energy | Value |
| HOMO-LUMO Gap | Value |
| Chemical Potential | Value |
| Hardness | Value |
| Softness | Value |
Note: The values in this table are illustrative and would be derived from FMO analysis.
Computational Studies of Reaction Mechanisms and Transition States
Computational chemistry provides powerful tools to elucidate the detailed mechanisms of chemical reactions, including the identification of transient species like transition states. By mapping the potential energy surface, it is possible to trace the path of a reaction from reactants to products, identifying the lowest energy pathway.
For this compound, computational studies can be employed to investigate various potential reactions, such as nucleophilic substitution at the carbon atom bonded to the bromine, or reactions involving the carbonyl group. These studies can determine the activation energies for different reaction pathways, allowing for predictions of reaction rates and product distributions.
The identification of transition state structures is a key aspect of these studies. A transition state represents the highest energy point along the reaction coordinate and its geometry provides crucial information about the mechanism of bond-breaking and bond-forming processes. Techniques like synchronous transit-guided quasi-Newton (STQN) methods are often used to locate transition states.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (excluding living systems)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly useful for understanding how a ligand might interact with a target receptor or material surface. In the context of this compound, molecular docking could be used to study its interactions with non-biological targets such as synthetic polymers, catalysts, or material surfaces.
The process involves placing the ligand (this compound) in the binding site of the target and using a scoring function to evaluate the strength of the interaction for different poses. The results can reveal the key intermolecular interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, that stabilize the complex.
Molecular dynamics (MD) simulations can then be used to study the dynamic behavior of the ligand-target complex over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a detailed picture of the conformational changes and stability of the complex. This can be particularly insightful for understanding the behavior of this compound when adsorbed onto a surface or encapsulated within a material.
Exploration of Biological and Biochemical Interactions in Vitro and Mechanistic Focus
In Vitro Receptor Binding and Enzyme Inhibition Assays
A primary step in characterizing a new chemical entity is to screen it against a panel of known biological targets. This often includes in vitro receptor binding assays to determine if the compound interacts with specific receptors and enzyme inhibition assays to assess its potential to modulate enzyme activity.
Currently, there is no publicly available research detailing the results of in vitro receptor binding or enzyme inhibition assays for 3-Bromo-1-morpholinopropan-1-one.
Mechanistic Elucidation of Molecular Target Engagement
Once a compound is found to interact with a particular molecular target, further studies are conducted to understand the precise mechanism of this engagement. This can involve biophysical techniques and molecular modeling to elucidate the binding mode and the functional consequences of the interaction.
As no primary molecular targets for this compound have been identified, there are no mechanistic studies available that elucidate its molecular target engagement.
Structure-Activity Relationship (SAR) Studies for Analogues
Structure-activity relationship (SAR) studies involve the synthesis and testing of a series of chemical analogues of a lead compound to understand how specific structural modifications affect its biological activity. This is a crucial step in optimizing a compound's potency and selectivity.
A search of the scientific literature did not yield any SAR studies focused on analogues of this compound for any specific biological activity.
Design and Synthesis of Chemical Probes for Cellular Pathways
Active compounds are sometimes modified to create chemical probes, which are valuable tools for studying cellular pathways. These probes can be used to identify the compound's target(s) within a cell or to investigate the role of a particular protein in a biological process.
There is no evidence in the scientific literature of this compound being used as a basis for the design and synthesis of chemical probes to investigate cellular pathways.
Cell-Based Assays for Investigating Specific Cellular Responses (e.g., proliferation, apoptosis, ion channel modulation, strictly in vitro)
To understand a compound's effect in a more biologically relevant context, researchers utilize cell-based assays. These assays can measure a wide range of cellular responses, including effects on cell proliferation, the induction of apoptosis (programmed cell death), or the modulation of ion channel activity.
No published studies were found that have investigated the effects of this compound in cell-based assays for proliferation, apoptosis, or ion channel modulation. While some studies have evaluated other morpholine-containing compounds in various biological assays, this information is not directly applicable to this compound. For instance, studies on certain morpholine-substituted diphenylpyrimidine derivatives have shown them to be potent inhibitors of EGFR T790M. nih.gov Additionally, other research has evaluated morpholine (B109124) and its derivatives in DNA repair tests. nih.gov However, these findings are specific to the tested compounds and cannot be extrapolated to this compound.
Applications and Utility in Advanced Organic Synthesis and Materials Science Research
Building Block for Heterocyclic Compound Synthesis
The reactivity of the carbon-bromine bond in 3-Bromo-1-morpholinopropan-1-one makes it an excellent starting material for the synthesis of a wide array of heterocyclic compounds. The bromine atom serves as a good leaving group in nucleophilic substitution reactions, allowing for the introduction of various functionalities and the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is central to its utility in constructing cyclic structures.
One of the key reactions involving α-haloketones, a class of compounds to which this compound belongs, is their reaction with nucleophiles to form five- and six-membered rings. nih.gov For instance, it can react with binucleophilic reagents to construct diverse heterocyclic systems. The presence of the carbonyl group activates the adjacent carbon atom, facilitating reactions that lead to the formation of rings such as pyridines, pyrimidines, and diazepines. nih.gov The morpholine (B109124) moiety itself can influence the reaction pathways and the properties of the resulting heterocyclic products.
The synthesis of morpholin-3-ones and morpholin-2-ones, for example, can be achieved through various cyclization strategies. organic-chemistry.org While direct use of this compound in these specific syntheses is not extensively documented, its structural motifs are analogous to intermediates used in such transformations. The bromo-propyl chain provides a reactive handle for intramolecular cyclization or for linking to other molecular fragments to build more complex heterocyclic frameworks.
Precursor for Complex Organic Molecules in Drug Discovery Research
The morpholine ring is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical and metabolic properties. nih.gov It can enhance potency, modulate pharmacokinetic profiles, and serve as a scaffold to orient other functional groups correctly for interaction with biological targets. nih.gov Consequently, this compound represents a readily available precursor for introducing the morpholine moiety into potential drug candidates.
The bromo-substituent allows for the facile attachment of this morpholine-containing fragment to various molecular backbones through nucleophilic substitution reactions. This is particularly valuable in the synthesis of compounds targeting the central nervous system (CNS), where the morpholine ring can improve properties like solubility and bioavailability. nih.gov For example, morpholine-containing compounds have been investigated as inhibitors of carbonic anhydrase, an enzyme implicated in various diseases. nih.govnih.gov
The general synthetic utility of bromo-compounds as intermediates is well-established in the preparation of pharmaceutical agents. For instance, various bromo-precursors are used in the synthesis of anticancer agents and other therapeutic molecules. pharmjournal.ru The presence of the reactive bromine in this compound allows for its incorporation into lead compounds during the optimization phase of drug discovery, enabling the exploration of structure-activity relationships.
Intermediate in Agrochemical Research
Similar to its role in pharmaceuticals, the morpholine moiety is a key component in a variety of agrochemicals, including fungicides, herbicides, and insecticides. nih.govacs.orgresearchgate.net The development of novel pesticides often involves the incorporation of heterocyclic structures to enhance biological activity and selectivity. nih.govacs.orgresearchgate.net this compound serves as a convenient intermediate for introducing the morpholine ring into new agrochemical candidates.
The reactivity of the bromo-group allows for the synthesis of a diverse library of morpholine-containing derivatives for screening and optimization of their pesticidal properties. The synthesis of heterocyclic compounds from chalcone (B49325) derivatives, for example, has been explored for creating new insecticides. e3s-conferences.org The structural features of this compound make it a suitable building block for analogous synthetic strategies aimed at developing new crop protection agents.
The structure-activity relationship studies of pesticides containing morpholine fragments are crucial for designing more effective and environmentally benign agrochemicals. nih.govacs.orgresearchgate.net The availability of versatile intermediates like this compound facilitates the systematic modification of molecular structures to optimize their biological performance.
Utility in Polymer Science and Photoinitiator Development
In the realm of polymer science, morpholine derivatives have found applications as components of polymers and as additives that can influence the properties of polymeric materials. e3s-conferences.org For instance, morpholine-modified polyacrylamides have been shown to exhibit interesting fluorescence properties, with potential applications in sensing and detection. nih.gov The bromo-functional group of this compound provides a reactive site for incorporating this morpholine-containing unit into polymer chains via polymerization of a derived monomer or by post-polymerization modification.
Furthermore, the core structure of this compound bears resemblance to certain types of photoinitiators used in free-radical polymerization. Photoinitiators are molecules that generate reactive species upon exposure to light, initiating a polymerization reaction. While research on the chloro-analogue of this compound has shown its potential as a Type I photoinitiator, the bromo-derivative could exhibit similar or enhanced activity. nih.gov The morpholine group can influence the photochemical properties and the efficiency of the initiation process. Thioxanthone derivatives, which share some structural similarities, are known to be effective photoinitiators, particularly when used with amine synergists. acs.org
The development of novel photoinitiators is crucial for advancing photopolymerization technologies, which are used in various applications, including coatings, adhesives, and 3D printing. The potential of this compound in this area warrants further investigation.
Applications in Catalyst and Ligand Design for Chemical Transformations
The nitrogen atom in the morpholine ring of this compound can act as a coordinating site for metal ions, making it a potential component of catalysts and ligands. The bromo-propyl chain offers a versatile linker to attach the morpholine unit to a larger ligand scaffold or directly to a metal center.
Morpholine-based organocatalysts have been developed for various organic transformations, such as the 1,4-addition of aldehydes to nitroolefins. nih.govfrontiersin.org While the reactivity of morpholine-enamines can be lower than that of their pyrrolidine (B122466) counterparts, the design of specific morpholine-containing catalysts has shown high efficiency and stereoselectivity. nih.govfrontiersin.org The synthesis of such catalysts often involves the elaboration of a morpholine-containing building block, a role for which this compound is well-suited.
In the field of coordination chemistry, morpholine derivatives can serve as ligands for transition metals, forming complexes that can catalyze a wide range of reactions. For example, copper complexes with chiral amine ligands, including those derived from morpholine, have been used in asymmetric amination reactions. acs.org The synthesis of such ligands often relies on the reaction of a morpholine precursor with a suitable electrophile, highlighting the potential utility of this compound in this context. The development of catalysts for the synthesis of morpholine itself is also an active area of research. google.com
Future Research Trajectories and Emerging Opportunities
Development of Novel Catalytic and Green Synthesis Approaches
The synthesis of morpholine-containing compounds is an area of intense research, with a growing emphasis on developing more efficient, sustainable, and cost-effective methods. e3s-conferences.orgchemrxiv.org Future research on 3-Bromo-1-morpholinopropan-1-one will likely focus on moving beyond traditional synthesis routes to embrace novel catalytic and green chemistry principles.
Traditional methods for creating similar structures can involve multi-step processes with harsh reagents. google.com Modern approaches, however, are shifting towards more environmentally benign syntheses. For instance, methods for creating morpholines from 1,2-amino alcohols using inexpensive and readily available reagents like ethylene (B1197577) sulfate (B86663) represent a significant step forward in green synthesis. chemrxiv.org The development of catalytic systems, such as those using iron(III) or palladium, for the diastereoselective synthesis of substituted morpholines offers pathways to create specific stereoisomers with high precision. organic-chemistry.org
Table 1: Comparison of Synthesis Approaches for Morpholine (B109124) Derivatives
| Synthesis Approach | Key Features | Potential Application to this compound |
| Traditional Synthesis | Often involves multi-step reactions, potentially using harsh reagents and generating significant waste. google.com | Provides a baseline for process improvement and cost-benefit analysis against newer methods. |
| Catalytic Synthesis | Employs catalysts (e.g., Iron(III), Palladium) to achieve high selectivity and efficiency in forming the morpholine ring. organic-chemistry.org | Development of specific catalysts for the direct and stereoselective synthesis of the target compound or its precursors. |
| Green Synthesis | Utilizes environmentally friendly reagents (e.g., ethylene sulfate), minimizes waste, and often involves simpler, redox-neutral steps. chemrxiv.org | Adaptation of green protocols to reduce the environmental impact of synthesis, improve safety, and lower production costs. |
Integration with Flow Chemistry and Automated Synthesis Platforms
The production of amides, a key functional group in this compound, has been significantly enhanced by the adoption of flow chemistry. nih.govresearchgate.net This technology offers numerous advantages over traditional batch processing, including improved reaction control, enhanced safety, and greater scalability. researchgate.net The integration of flow chemistry for the synthesis of this compound is a promising future direction.
Continuous flow reactors can enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. researchgate.netvapourtec.com For amide bond formation, flow processes using reagents like carbodiimides have proven effective and readily adaptable. vapourtec.com These systems can also facilitate multi-step syntheses in a continuous fashion, streamlining the production of complex molecules derived from this compound. researchgate.net
Furthermore, combining flow chemistry with automated synthesis platforms can accelerate the discovery and optimization of new derivatives. Automated systems can rapidly screen different reaction conditions and starting materials, allowing for the high-throughput synthesis of libraries of analogues for biological screening or materials science applications. The principles of solid-phase synthesis, already used for creating morpholino oligomers, could be adapted for the automated production of small molecules based on the this compound scaffold. nih.gov
Advancements in Computational Modeling for Predictive Chemistry
Computational modeling is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties and activities before synthesis. nih.gov For this compound, computational approaches can guide future research in several key areas.
Machine learning and deep learning models can predict the bioactivity of compounds based on their chemical structure. nih.govbenthamdirect.com By inputting the structure of this compound and its potential derivatives into these models, researchers can generate predictions about their likely biological targets and activities. mdpi.com This can help prioritize which analogues to synthesize and test, saving significant time and resources. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies can establish correlations between the structural features of a series of compounds and their biological effects. nih.govmdpi.com For example, by synthesizing a small library of analogues of this compound with varying substituents, researchers could use QSAR to build a model that predicts the activity of new, unsynthesized compounds. Generative deep learning models can even propose entirely new molecular structures with desired properties, potentially leading to the design of novel bioactive compounds based on the morpholine-propanone scaffold. acs.org
Expanding the Scope of Mechanistic Biological Research Applications
The morpholine ring is a recognized pharmacophore present in numerous therapeutic agents, suggesting its importance in molecular interactions with biological targets. e3s-conferences.org While this compound itself is a simple building block, its derivatives hold potential for a wide range of biological research applications.
Morpholino oligomers, which contain a phosphorodiamidate morpholino backbone, are widely used as tools in molecular biology to study gene function by blocking mRNA translation or splicing. wikipedia.orgnih.gov Although structurally different, the presence of the morpholine ring in this compound suggests that its derivatives could be explored for interactions with nucleic acids or the proteins that regulate them.
Furthermore, substituted morpholine derivatives have been investigated as inhibitors of monoamine reuptake, highlighting their potential as probes for neurological pathways. nih.gov The reactive bromo group on this compound makes it an ideal starting point for creating covalent probes to study enzyme mechanisms or to irreversibly label specific protein targets. For instance, it could be used to synthesize transition-state analogues to investigate enzyme catalysis. nih.gov Future research could focus on synthesizing a diverse library of derivatives and screening them against various biological targets to uncover new mechanistic probes.
Design of Next-Generation Analogues for Enhanced Research Tools
The true potential of this compound lies in its utility as a scaffold for designing next-generation research tools. The bromo- functionality provides a convenient chemical handle for modification, allowing for the attachment of various functional groups.
Future research will likely focus on creating sophisticated analogues with tailored properties. For example, by attaching fluorophores to the molecule, researchers could create fluorescent probes for bioimaging applications, allowing for the visualization of biological processes in real-time. austinpublishinggroup.comacs.org The development of photo-cleavable linkers within analogues could enable spatiotemporal control over the release of an active compound, providing precise tools for developmental biology or pharmacology studies. austinpublishinggroup.com
Moreover, the design of new scaffolds based on this compound could lead to advanced materials for drug delivery or tissue engineering. nih.gov The principles of scaffold design in materials science, which focus on creating structures with specific physical and biological properties, can be applied to build complex architectures from this simple starting material. nih.govnih.gov
Table 2: Potential Next-Generation Analogues and Their Applications
| Analogue Type | Design Strategy | Potential Research Application |
| Fluorescent Probes | Covalent attachment of a fluorescent dye via displacement of the bromide. austinpublishinggroup.com | Real-time imaging of cellular uptake, distribution, and interaction with biological targets. |
| Covalent Inhibitors | The bromo-alkyl group acts as a reactive electrophile to form a covalent bond with a target protein. | Irreversible inhibition of enzymes or receptors for mechanistic studies and target validation. |
| Photo-activatable Compounds | Incorporation of a photo-cleavable linker. austinpublishinggroup.com | Spatially and temporally controlled activation of the compound to study dynamic biological events. |
| Biotinylated Derivatives | Attachment of a biotin (B1667282) molecule for affinity-based purification. austinpublishinggroup.com | Identification and isolation of binding partners (e.g., proteins, enzymes) from complex biological mixtures. |
| Scaffold for Drug Conjugates | Use as a linker to attach a known drug molecule, potentially altering its solubility or targeting. | Improving the pharmacokinetic properties or enabling targeted delivery of existing therapeutic agents. |
Q & A
Q. What are the optimal synthetic routes for 3-Bromo-1-morpholinopropan-1-one, and how do reaction conditions influence yield?
The synthesis typically involves halogenation and substitution steps. For brominated ketones like this compound, bromination of a morpholine-substituted propanone precursor using reagents such as N-bromosuccinimide (NBS) in dichloromethane or acetonitrile is common. Temperature control (0–25°C) and stoichiometric ratios (1:1.2 substrate-to-brominating agent) are critical for minimizing side products like di-brominated derivatives. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity (>95%) .
Q. How can researchers characterize the structural and electronic properties of this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., bromine at C3, morpholine at C1).
- X-ray Crystallography : ORTEP-III software (with GUI) can model bond lengths and angles, highlighting steric effects from the morpholine ring .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ peak at m/z 222.0).
Q. What are the primary reactivity trends of this compound in nucleophilic substitution reactions?
The bromine atom at C3 is highly electrophilic, making it reactive toward nucleophiles like amines, thiols, or alkoxides. For example, reaction with sodium azide yields 3-azido-1-morpholinopropan-1-one, a precursor for click chemistry. Solvent polarity (e.g., DMF vs. THF) and base strength (e.g., KCO vs. DBU) significantly affect reaction rates and regioselectivity .
Advanced Research Questions
Q. How does the morpholine ring influence the compound’s stability and solubility in medicinal chemistry applications?
The morpholine group enhances solubility in polar solvents (e.g., logP ~1.5) due to its oxygen atom’s hydrogen-bonding capacity. However, under acidic conditions (pH <3), the ring may undergo partial protonation, reducing its electron-donating effects and altering reactivity. Stability studies (HPLC monitoring) show decomposition <5% over 72 hours at 25°C in PBS buffer .
Q. What computational methods are effective for predicting the biological interactions of this compound?
- Docking Simulations : AutoDock Vina can model interactions with target proteins (e.g., kinases), highlighting binding affinity (ΔG ~-8.2 kcal/mol) at the ATP-binding pocket.
- DFT Calculations : Gaussian 09 optimizes geometry and frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV), indicating electrophilic attack sites.
- MD Simulations : GROMACS assesses conformational stability in aqueous environments over 100 ns trajectories .
Q. How can researchers resolve contradictions in reported catalytic efficiencies for cross-coupling reactions involving this compound?
Discrepancies in Suzuki-Miyaura coupling yields (45–92%) may arise from:
- Catalyst Choice : Pd(PPh) vs. PdCl(dppf).
- Base Effects : KPO (higher yield) vs. NaCO.
- Solvent Optimization : DME/HO mixtures improve phase transfer. Systematic DOE (Design of Experiments) is recommended to isolate variables .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Ventilation : Use fume hoods to avoid inhalation (vapor pressure ~0.1 mmHg at 20°C).
- PPE : Nitrile gloves and safety goggles to prevent dermal/ocular exposure.
- Waste Disposal : Neutralize with 10% sodium thiosulfate before disposal. NIOSH guidelines recommend airborne exposure limits <1 ppm over 8 hours .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
